molecular formula C11H20N2O2 B1520390 tert-butyl N-(1-cyano-1-ethylpropyl)carbamate CAS No. 1235441-25-4

tert-butyl N-(1-cyano-1-ethylpropyl)carbamate

Cat. No.: B1520390
CAS No.: 1235441-25-4
M. Wt: 212.29 g/mol
InChI Key: BNJFJTONSZBXDN-UHFFFAOYSA-N
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Description

Tert-butyl N-(1-cyano-1-ethylpropyl)carbamate: is a chemical compound belonging to the class of carbamates. It is known for its unique properties and is commonly used in various fields such as medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of tert-butyl isocyanate with 1-cyano-1-ethylpropylamine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of tert-butyl N-(1-cyano-1-ethylpropyl)carbamate involves large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-(1-cyano-1-ethylpropyl)carbamate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under specific conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of the compound, which can be further utilized in different applications.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(1-cyano-1-ethylpropyl)carbamate is used as an intermediate in the synthesis of other chemical compounds. Its unique structure makes it a valuable building block for complex organic molecules.

Biology: In biological research, the compound is used to study enzyme inhibition and protein interactions. Its ability to interact with specific biological targets makes it a useful tool in understanding biological processes.

Medicine: In the medical field, this compound is explored for its potential therapeutic applications. It may be used in the development of new drugs and treatments for various diseases.

Industry: In industry, the compound is utilized in the production of polymers, coatings, and other materials. Its unique properties contribute to the development of advanced materials with improved performance.

Mechanism of Action

The mechanism by which tert-butyl N-(1-cyano-1-ethylpropyl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological and therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

  • Ethyl N-(1-cyano-1-ethylpropyl)carbamate

  • Propyl N-(1-cyano-1-ethylpropyl)carbamate

  • Isopropyl N-(1-cyano-1-ethylpropyl)carbamate

Uniqueness: Tert-butyl N-(1-cyano-1-ethylpropyl)carbamate stands out due to its tert-butyl group, which provides enhanced stability and reactivity compared to its analogs. This makes it particularly useful in applications requiring robust chemical properties.

Properties

IUPAC Name

tert-butyl N-(3-cyanopentan-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-6-11(7-2,8-12)13-9(14)15-10(3,4)5/h6-7H2,1-5H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJFJTONSZBXDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C#N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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